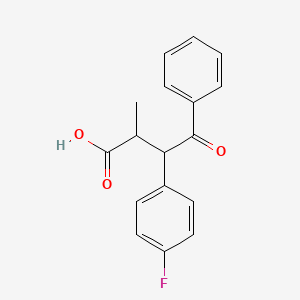

3-(4-Fluorophenyl)-2-methyl-4-oxo-4-phenylbutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

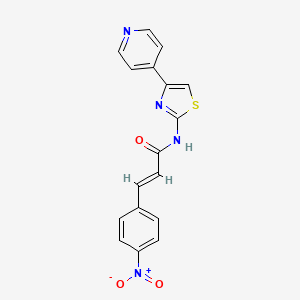

The compound “3-(4-Fluorophenyl)propionic acid” is a fluorinated building block . It has a linear formula of FC6H4CH2CH2CO2H . Another similar compound, “4-Fluorocinnamic acid”, has a molecular weight of 166.1491 .

Synthesis Analysis

The synthesis of similar compounds often involves base-catalysed Aldol condensation of aldehydes and ketones . For instance, a series of Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) complexes of the Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol, was synthesized in a methanolic medium .Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using various spectroscopic methods and single crystal X-ray diffraction . For example, “4-Fluorocinnamic acid” has a structure that can be viewed as a 2D Mol file or a computed 3D SD file .Scientific Research Applications

Stereoselective Synthesis

A study discusses the stereoselective synthesis of γ-Fluorinated α-Amino Acids, highlighting techniques for diastereoselective alkylation, which could be relevant for the synthesis and application of fluorinated compounds similar to 3-(4-Fluorophenyl)-2-methyl-4-oxo-4-phenylbutanoic acid. This process involves low-temperature conditions and specific reagents to achieve high enantiomeric excess (ee) of the synthesized amino acids (Laue et al., 2000).

Asymmetric Hydrogenation

Another study describes the asymmetric hydrogenation of 2-(4-fluorophenyl)-3-methylbut-2-enoic acid to produce (S)-2-(4-fluorophenyl)-3-methylbutanoic acid, an optically active intermediate for the synthesis of mibefradil, a calcium antagonist. This process highlights the use of a specific Ru catalyst and continuous mode operation at high pressure, demonstrating an efficient pathway for producing optically active intermediates (Crameri et al., 1997).

Synthesis of Optically Active Intermediates

Further research into the practical synthesis of optically active intermediates for pharmaceutical applications, such as the synthesis of (S)-2-(4-fluorophenyl)-3-methylbutanoic acid from 4-fluorophenylacetic acid, underscores the importance of asymmetric hydrogenation in creating high-purity compounds for drug development. This methodology provides an efficient route with high overall yield and enantioselectivity, demonstrating the potential for synthesizing related compounds (Crameri et al., 1997).

Liquid Crystal Applications

Another study explores the synthesis and properties of fluoroalkyl derivatives of 4-arylbutyric acid and 4-arylbutanol for use in liquid crystals, showing how modifications in terminal chains can affect thermal and electro-optical properties. This research illustrates the versatility of fluorinated butanoic acid derivatives in materials science, particularly in developing nematic and smectic liquid crystals with specific dielectric properties (Jankowiak et al., 2008).

Safety and Hazards

properties

IUPAC Name |

3-(4-fluorophenyl)-2-methyl-4-oxo-4-phenylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FO3/c1-11(17(20)21)15(12-7-9-14(18)10-8-12)16(19)13-5-3-2-4-6-13/h2-11,15H,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LESZDLMKMPPZLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)F)C(=O)C2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(8-(2-ethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2915347.png)

![N-(2-(3-methylisoxazol-5-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2915348.png)

![methyl 2-(2-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2915350.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide](/img/structure/B2915351.png)

![N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(4-ethylphenyl)oxamide](/img/structure/B2915353.png)

![Ethyl 3-(2-hydrazino-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2915355.png)

![5-(4-chlorobenzyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2915362.png)

![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)